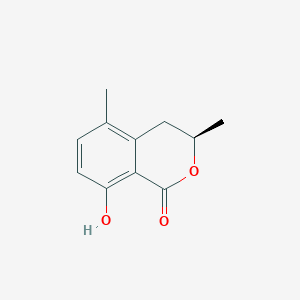

5-Methylmellein

Overview

Description

Synthesis Analysis

The synthesis of 5-Methylmellein and its analogs has been explored in the context of developing selective inhibitors against monoamine oxidase A (MAO-A), highlighting its importance in medicinal chemistry. For instance, (R)-5-Methylmellein, identified in the fermented mycelia of Xylaria nigripes, exhibits selective inhibition against MAO-A, which is relevant for its antidepressant properties (Huang et al., 2019).

Molecular Structure Analysis

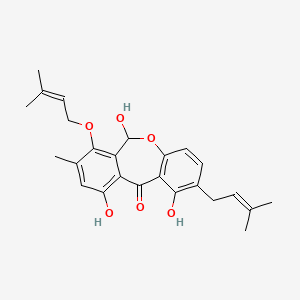

The molecular structure of this compound and its derivatives has been elucidated using a variety of spectroscopic methods. For example, a new dimeric form of (-)-5-Methylmellein was isolated from Inonotus sinensis and characterized through UV, IR, HR-EI-MS, and NMR, indicating the compound's complex structural diversity (Ding et al., 2021).

Chemical Reactions and Properties

The reactivity of this compound has been a subject of interest, particularly in how it interacts with other substances and how it can be utilized in creating more complex molecules. For instance, the electrochemical synthesis approach has been used for creating derivatives from acetylenic amines and CO2, showcasing its versatile reactivity (Feroci et al., 2005).

Physical Properties Analysis

The physical properties of this compound, including its solubility, melting points, and crystalline structure, have been extensively studied. Techniques like X-ray diffraction and NMR spectroscopy provide detailed insights into the compound's characteristics, offering a foundation for further applications and research.

Chemical Properties Analysis

The chemical properties of this compound, such as its stability, reactivity, and interactions with various biochemical pathways, have been the focus of several studies. Its role as a novel inhibitor of fungal sirtuin, impacting fungal secondary metabolite production, underscores its biochemical significance and potential for therapeutic applications (Shigemoto et al., 2018).

Scientific Research Applications

Drug Delivery System Development

- Encapsulation and Loading Efficiency: Arora et al. (2017) demonstrated the use of 5-methylmellein (5-MM) in creating nanoparticles for drug delivery. They encapsulated 5-MM in bovine serum albumin nanoparticles, which showed a mean particle size of about 155 nm and encapsulation efficiency of 73.26%. This study highlighted the potential of 5-MM as an effective component in nanoparticle-based drug delivery systems (Arora et al., 2017).

Pharmacological Studies

- Inhibition of Monoamine Oxidase A (MAO-A): Huang et al. (2019) found that (R)-5-methylmellein, a major ingredient in the fermented mycelia of Xylaria nigripes, acts as a selective inhibitor against MAO-A. This discovery is significant in understanding the clinical usage of this compound in traditional Chinese medicine, especially for anti-depressive treatments (Huang et al., 2019).

Cytotoxicity Studies

- Cytotoxic Effects on Cancer Cells: Ding et al. (2021) isolated (-)-5-Methylmellein from the basidiomycete Inonotus sinensis and tested its cytotoxicities against various human cancer cell lines. Such studies are crucial for exploring the potential of this compound in cancer therapies (Ding et al., 2021).

Modulation of Fungal Secondary Metabolism

- Inhibition of Fungal Sirtuin: Shigemoto et al. (2018) identified this compound as an inhibitor of the Sirtuin A enzyme in fungi. The addition of this compound to cultures of Aspergillus nidulans resulted in an increase in secondary metabolite production, suggesting its role in modulating fungal metabolism (Shigemoto et al., 2018).

Antibacterial Activities

- Activity Against Bacterial Strains: Zheng et al. (2017) reported the isolation of (-)-5-Methylmellein from the endophytic fungus Xylaria sp. and noted its antibacterial activities against various bacterial strains including Bacillus megaterium and Staphylococcus aureus (Zheng et al., 2017).

Mechanism of Action

Target of Action

5-Methylmellein, a dihydroisocoumarin derivative, primarily targets human Monoamine Oxidase A (hMAO-A) and human Monoamine Oxidase B (hMAO-B) . These enzymes are involved in the breakdown of monoamine neurotransmitters and in the regulation of mood and behavior . Additionally, this compound also moderately inhibits acetylcholinesterase , but very weakly inhibits butyrylcholinesterase and β-secretase .

Mode of Action

This compound interacts with its targets by functioning as a reversible competitive inhibitor . It has an IC50 value of 5.31 µM for hMAO-A and 9.15 µM for hMAO-B . The compound also moderately inhibits acetylcholinesterase with an IC50 value of 27.07 µM .

Biochemical Pathways

This compound affects the biochemical pathways related to the metabolism of monoamine neurotransmitters. By inhibiting hMAO-A and hMAO-B, it prevents the breakdown of these neurotransmitters, thereby increasing their availability . This can lead to changes in mood and behavior.

Result of Action

The inhibition of hMAO-A and hMAO-B by this compound leads to an increase in the levels of monoamine neurotransmitters. This can result in changes in mood and behavior . The compound’s moderate inhibition of acetylcholinesterase could also potentially affect cognitive function .

Action Environment

It’s known that the compound is a secondary metabolite produced by various fungi and plants, playing a role in their defense mechanisms . This suggests that environmental factors such as the presence of pathogens or stress conditions could potentially influence the production and action of this compound.

Future Directions

Biochemical Analysis

Biochemical Properties

5-Methylmellein plays a significant role in biochemical reactions, particularly as an inhibitor of fungal sirtuin, an NAD±dependent histone deacetylase . This inhibition affects the deacetylation of histones and non-histone proteins, thereby influencing fungal growth and secondary metabolite production . Additionally, this compound interacts with enzymes such as acetylcholinesterase and monoamine oxidase, exhibiting moderate inhibitory effects .

Cellular Effects

This compound has been shown to modulate various cellular processes. In fungal cells, it increases the production of secondary metabolites, altering the metabolite profiles compared to other sirtuin inhibitors . This compound also affects cell signaling pathways and gene expression by inhibiting histone deacetylation, leading to changes in chromatin structure and gene transcription . Furthermore, this compound’s interaction with acetylcholinesterase and monoamine oxidase suggests potential impacts on neurotransmission and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of sirtuin, which requires NAD+ for the removal of acetyl groups from lysine residues on histones . This inhibition leads to hypoacetylation of histones, resulting in the formation of heterochromatin and suppression of gene expression . Additionally, this compound’s interaction with acetylcholinesterase and monoamine oxidase involves binding to the active sites of these enzymes, thereby inhibiting their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound can modulate fungal secondary metabolism over extended periods, with different metabolite profiles emerging compared to other sirtuin inhibitors . Detailed information on its stability and degradation in vitro and in vivo is limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits moderate inhibitory effects on enzymes such as acetylcholinesterase and monoamine oxidase

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in fungi. It modulates fungal secondary metabolism by inhibiting sirtuin activity, leading to changes in metabolite production . The compound’s interaction with enzymes such as acetylcholinesterase and monoamine oxidase also suggests its involvement in neurotransmitter metabolism . Detailed information on the specific metabolic pathways and enzymes involved is limited.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s physicochemical properties, such as its molecular weight and solubility, play a role in its distribution . Specific transporters or binding proteins involved in its transport and distribution have not been well-characterized.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound’s interaction with histone deacetylases suggests its presence in the nucleus, where it can influence chromatin structure and gene expression . Additionally, its interaction with enzymes such as acetylcholinesterase and monoamine oxidase indicates potential localization in cellular compartments involved in neurotransmitter metabolism . Detailed information on its subcellular localization and targeting signals is limited.

properties

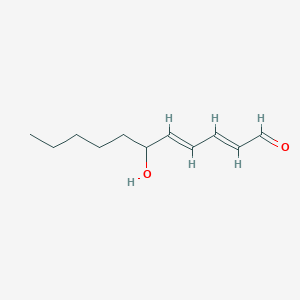

IUPAC Name |

(3R)-8-hydroxy-3,5-dimethyl-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-6-3-4-9(12)10-8(6)5-7(2)14-11(10)13/h3-4,7,12H,5H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETSBBYQOFXYGV-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC(=C2C(=O)O1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C=CC(=C2C(=O)O1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564248 | |

| Record name | (3R)-8-Hydroxy-3,5-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7734-92-1 | |

| Record name | 5-Methylmellein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007734921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R)-8-Hydroxy-3,5-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYLMELLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461BW4X8WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Propyl-7,8-dihydropyridazino[4,5-g]quinoxaline-2,6,9(1H)-trione](/img/structure/B1257299.png)

![[(4S,6S,7S,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1257304.png)

![(1S,13S,21R)-4,16,17-trimethoxy-1,12-dimethyl-6,8-dioxa-12-azapentacyclo[11.8.0.02,10.05,9.014,19]henicosa-2,4,9,14,16,18-hexaen-21-ol](/img/structure/B1257313.png)

![(2S,3R)-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoyl]amino]butanoic acid](/img/structure/B1257314.png)

![1-(2,6-Dimethoxyphenyl)-N-[[3-methyl-4-[6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-8H-pyrrolo[3,4-g]quinolin-7-yl]phenyl]methylsulfonyl]cyclopropane-1-carboxamide](/img/structure/B1257320.png)